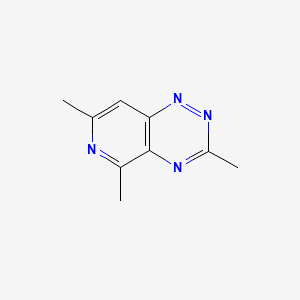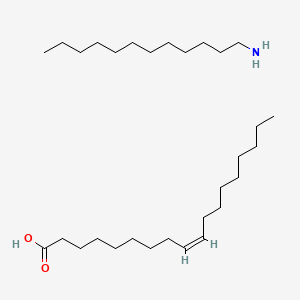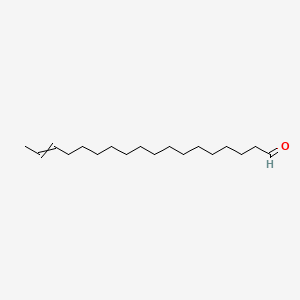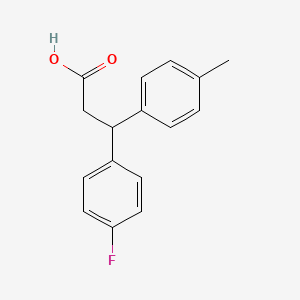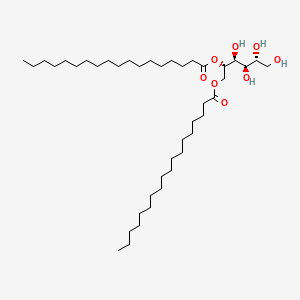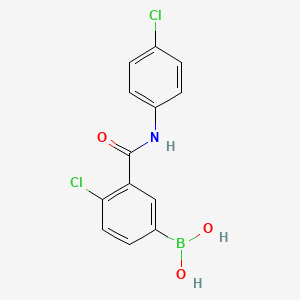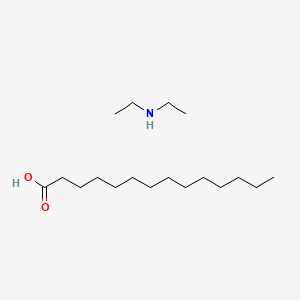
(Z)-4-Oxo-7-decenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-Oxo-7-decenal is an organic compound with the molecular formula C10H16O2 It is a type of aldehyde with a double bond in the Z-configuration and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Oxo-7-decenal can be achieved through several methods. One common approach involves the aldol condensation of 4-oxoheptanal with acetaldehyde under basic conditions, followed by selective hydrogenation to yield the desired product. Another method includes the oxidation of 7-decen-1-ol using a suitable oxidizing agent such as pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. Catalytic oxidation using supported metal catalysts, such as palladium or platinum, can be employed to achieve high yields and purity. The reaction conditions are optimized to ensure the selective formation of the Z-isomer.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-Oxo-7-decenal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 4-hydroxy-7-decenal, using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 4-oxo-7-decanoic acid.
Reduction: 4-hydroxy-7-decenal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-Oxo-7-decenal is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential role as a signaling molecule. It has been found to interact with specific receptors in cells, influencing various biological pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of fragrances and flavorings. Its pleasant odor makes it a valuable ingredient in perfumes and food additives.
Mécanisme D'action
The mechanism of action of (Z)-4-Oxo-7-decenal involves its interaction with specific molecular targets. It can bind to aldehyde dehydrogenase enzymes, modulating their activity. This interaction affects the metabolic pathways involving aldehydes and ketones, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-Oxo-7-decenal: The E-isomer of 4-Oxo-7-decenal, which has different chemical properties due to the trans configuration of the double bond.
4-Oxo-2-decenal: Another isomer with the ketone group located at a different position on the carbon chain.
4-Hydroxy-7-decenal: The reduced form of (Z)-4-Oxo-7-decenal.
Uniqueness
This compound is unique due to its Z-configuration, which imparts distinct chemical and biological properties. This configuration affects its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
41031-87-2 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
(Z)-4-oxodec-7-enal |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-7-10(12)8-6-9-11/h3-4,9H,2,5-8H2,1H3/b4-3- |
Clé InChI |
PYCXUYULQFTHOD-ARJAWSKDSA-N |
SMILES isomérique |
CC/C=C\CCC(=O)CCC=O |
SMILES canonique |
CCC=CCCC(=O)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


